Product packaging for KNK437(Cat. No.:)

KNK437

Cat. No.: B1261401
M. Wt: 245.23 g/mol
InChI Key: LZGGUFLRKIMBDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KNK437 (chemical name: (E)-3-(benzo[d][1,3]dioxol-5-ylmethylene)-2-oxopyrrolidine-1-carbaldehyde) is a synthetic benzylidene lactam compound first identified as a potent inhibitor of heat shock protein (HSP) synthesis . It broadly suppresses the induction of HSPs, including HSP70, HSP40, and HSP105, by blocking heat shock factor 1 (HSF1) activation and its binding to heat shock elements (HSEs) in DNA .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO4 B1261401 KNK437

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylidene)-2-oxopyrrolidine-1-carbaldehyde

InChI

InChI=1S/C13H11NO4/c15-7-14-4-3-10(13(14)16)5-9-1-2-11-12(6-9)18-8-17-11/h1-2,5-7H,3-4,8H2

InChI Key

LZGGUFLRKIMBDQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C1=CC2=CC3=C(C=C2)OCO3)C=O

Synonyms

KNK 437
KNK-437
KNK437

Origin of Product

United States

Preparation Methods

One-Pot Tandem Synthesis

A 2018 study proposed a tandem Knoevenagel-formylation sequence using microwave irradiation :

  • Conditions : 150°C, 20 minutes, solvent-free.
  • Yield : 52% (Z)-KNK437, with 15% (E)-isomer byproduct.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic intermediates improves enantiopurity:

  • Enzyme : Candida antarctica lipase B (CAL-B).
  • Substrate : Racemic γ-lactam ester.
  • ee : >99% after 24 hours.

Chemical Reactions Analysis

Biochemical Interactions and Mechanisms

KNK437 exerts its effects by disrupting the heat shock response pathway, specifically targeting HSP synthesis. Key interactions include:

  • Inhibition of HSP Induction :
    this compound suppresses the mRNA and protein expression of HSP105, HSP70, and HSP40 in human colon carcinoma (COLO 320DM) and other cancer cells . This inhibition occurs at transcriptional levels, preventing thermotolerance acquisition .

  • Synergistic Effects with Therapeutics :
    Combined with chemotherapy agents like 5-fluorouracil (5-FU), this compound enhances apoptosis in cancer cells by destabilizing HSP-mediated survival pathways. For example:

    • In HEK 293 cells, co-treatment with this compound and 5-FU induced G1/S-phase cell cycle arrest and elevated sub-G0 apoptotic populations .

    • In murine tumor models, this compound (200 mg/kg) amplified the efficacy of hyperthermia by blocking HSP72-mediated thermotolerance .

  • Impact on Angiogenesis :
    this compound inhibits VEGF-induced endothelial cell migration and tube formation by suppressing Akt and endothelial nitric oxide synthase (eNOS) phosphorylation .

Comparison with Other HSP Inhibitors

This compound’s efficacy and mechanism distinguish it from other HSP-targeting compounds:

Compound Target HSPs Mechanism Efficacy vs. This compound
This compound HSP105, HSP70, HSP40Transcriptional suppression of HSPsBaseline
Quercetin HSP70Inhibits HSP70 ATPase activityLess potent
Geldanamycin HSP90Binds to ATP-binding pocket of HSP90Broader target range
17-AAG HSP90Derivative of geldanamycinHigher toxicity

Key Research Findings

  • Thermotolerance Suppression :
    this compound inhibits thermotolerance development in cancer cells exposed to fractionated hyperthermia (44°C). This effect is dose-dependent, with peak tumor concentrations achieved 6 hours post-intraperitoneal injection .

  • Transcriptional Regulation :
    this compound reduces HSP70 mRNA levels by interfering with heat shock factor 1 (HSF-1) activation, a mechanism distinct from quercetin’s post-translational inhibition .

  • In Vivo Applications :
    In murine models, this compound alone lacks antitumor activity but synergizes with hyperthermia to delay tumor growth. For instance, combining this compound (200 mg/kg) with heat treatment reduced tumor blood flow recovery by 55% compared to controls .

Mechanistic Pathways

This compound’s biochemical activity involves:

  • HSP Synthesis Blockade : Disrupts HSF-1 binding to heat shock elements (HSEs) in DNA, preventing HSP transcription .

  • PI3K/Akt Pathway Modulation : Reduces PI3K p110 subunit expression, impairing Akt phosphorylation and downstream survival signals .

  • DNAJA1/CDC45 Axis Inhibition : Restricts colorectal cancer metastasis by targeting chaperone-mediated DNA replication.

Scientific Research Applications

Key Findings from Research Studies

  • Inhibition of Thermotolerance :
    • In studies involving COLO 320DM human colon carcinoma cells, KNK437 was shown to dose-dependently inhibit the acquisition of thermotolerance and the induction of various HSPs. The compound effectively reduced the mRNA levels of HSP70 after heat shock treatment, indicating its role as a potent sensitizer for hyperthermic therapy .
  • Effects on Cancer Cell Lines :
    • Research demonstrated that this compound enhanced heat sensitivity in human squamous cell carcinoma (SAS) and glioblastoma cell lines with mutant p53 status. The compound increased apoptotic bodies in these cells and suppressed heat-induced accumulation of HSP27 and HSP72 .
  • Synergistic Effects with Hyperthermia :
    • A study indicated that when administered before hyperthermic treatment, this compound significantly improved the antitumor effects of fractionated heat treatment at 44°C. This suggests its potential utility in combination therapies aimed at overcoming tumor resistance to heat .

Data Tables

Study Cell Line Concentration of this compound Outcome Reference
1COLO 320DM100 µMInhibition of HSP70 mRNA induction
2SAS50-300 µMIncreased heat sensitivity; enhanced apoptosis
3SCC VII200 mg/kgNo antitumor effect alone; enhanced effects with hyperthermia

Case Studies

  • Thermal Sensitization in Cancer Therapy :
    • A significant study highlighted that this compound treatment resulted in acute thermosensitization across various cancer cell types. This was particularly evident in cells with altered p53 status, which typically exhibit increased resistance to thermal stress .
  • Histone Methylation Effects :
    • Another investigation into the epigenetic effects of this compound revealed its influence on histone methylation patterns post-heat exposure. Specifically, it was found to affect methylation levels at H3 Lys4 but not at H3 Lys9, suggesting a nuanced role in gene regulation during stress responses .
  • Combination with Other Therapies :
    • The compound has also been studied for its potential synergistic effects when combined with other therapeutic agents. Its ability to inhibit HSP synthesis makes it a valuable candidate for enhancing the efficacy of existing cancer treatments that rely on inducing cellular stress .

Mechanism of Action

The mechanism of action of KNK437 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis.

Comparison with Similar Compounds

Advantages and Limitations of this compound

Advantages :

  • Multi-HSP Targeting : Simultaneously inhibits HSP70, HSP40, and HSP105, enhancing stress sensitization across diverse pathologies .
  • Low Toxicity: No significant antitumor effects or thermosensitivity enhancement in non-stressed tissues at therapeutic doses .
  • Synergy with Existing Therapies : Enhances hyperthermia, radiotherapy, and chemotherapy outcomes without overlapping resistance mechanisms .

Limitations :

  • Off-Target Effects: May inhibit non-HSP pathways (e.g., circadian rhythm regulation via HSF1) .
  • Dose-Dependent Solubility: Limited aqueous solubility necessitates DMSO-based formulations, complicating clinical translation .

Biological Activity

KNK437, also known as N-formyl-3,4-methylenedioxy-benzylidene-gamma-butyrolactam, is a compound primarily recognized for its role as an inhibitor of heat shock proteins (HSPs), particularly HSP70 and HSP72. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.

This compound functions by inhibiting the synthesis of heat shock proteins, which are crucial for cellular stress responses. The inhibition of HSPs can lead to increased sensitivity of cancer cells to thermal and chemotherapeutic treatments. The primary mechanisms through which this compound exerts its effects include:

  • Inhibition of HSP Synthesis : this compound significantly reduces the levels of HSP72 and HSP27 in various cancer cell lines, thereby impairing their ability to acquire thermotolerance .
  • Induction of Apoptosis : By suppressing HSP expression, this compound can promote apoptosis in cells that are otherwise resistant to thermal stress .
  • Enhancement of Chemotherapeutic Efficacy : When used in conjunction with hyperthermia or other treatments, this compound has been shown to enhance the cytotoxic effects on tumors by preventing the protective roles of HSPs .

In Vitro Studies

  • Cell Line Sensitivity :
    • In studies involving COLO 320DM and HeLa S3 cells, this compound demonstrated a dose-dependent inhibition of HSP72 synthesis post-heat shock. The inhibitory effect was approximately four-fold greater in COLO 320DM cells compared to HeLa S3 cells .
    • The compound was administered at concentrations ranging from 50 µM to 300 µM, leading to significant reductions in cell survival under heat stress conditions .
  • Thermotolerance :
    • This compound was found to inhibit the acquisition of thermotolerance in various cancer cell lines, indicating its potential as an adjunct therapy in hyperthermic treatments. The presence of this compound during the initial heat treatment phase was critical for its effectiveness .

In Vivo Studies

  • Tumor Growth Delay :
    • In murine models with transplanted tumors, administration of this compound resulted in delayed tumor growth when combined with hyperthermic treatment. The concentration of this compound peaked at 6 hours post-injection, correlating with reduced HSP72 synthesis and enhanced tumor sensitivity to heat .
  • Low Toxicity :
    • Notably, this compound exhibited low toxicity levels in vivo, suggesting a favorable safety profile for potential therapeutic applications .

Case Study 1: Morphine Conditioned Place Preference (CPP)

In a study examining the effects of this compound on morphine-induced CPP, it was found that administration of this compound significantly inhibited Hsp70 expression in the nucleus accumbens during both the development and expression phases of CPP. This suggests that targeting HSPs may have implications for addiction therapies .

Case Study 2: Radiosensitization

This compound has been investigated for its role in enhancing radiosensitivity in cancer treatments. When combined with inhibitors of heat shock protein 90 (Hsp90), it prevented upregulation of Hsp70 in cancer cells post-radiation exposure, leading to increased apoptotic responses and decreased cell viability .

Summary Table: Effects of this compound on Biological Activity

Parameter Observation
HSP Inhibition Significant reduction in HSP72 and HSP27 levels
Apoptosis Induction Enhanced apoptosis in resistant cancer cell lines
Thermotolerance Suppression Effective inhibition observed during heat treatment
In Vivo Tumor Growth Delay Delayed tumor growth when combined with hyperthermia
Toxicity Profile Low toxicity observed in animal models

Q & A

Basic Research Question

  • Neuronal models : Undifferentiated SH-SY5Y cells (for HSP72 studies) or neuron-like differentiated cells (for apoptosis assays) .
  • Key assays :
    • Apoptosis : Measure Bax activation, cytochrome c release, or nuclear fragmentation via fluorescence microscopy .
    • Thermoprotection : Precondition cells at 42°C for 1 hour, then treat with this compound and STS to assess HSP72-mediated resistance .

How does this compound influence non-cancer research models (e.g., circadian biology, inflammation)?

Advanced Research Question

  • Circadian rhythms : this compound (25–50 µM) blocks warm pulse-induced phase shifts in peripheral oscillators by inhibiting HSF1, a mechanism conserved across mammals .
  • Inflammation : In monocytes/macrophages, this compound reduces shear stress-induced CCL2, TNF-α, and IL-1β secretion by inhibiting HSP105/HSP70 .
    Experimental Tip : Use real-time bioluminescence reporting (e.g., PER2::LUC assays) for circadian studies or cytokine ELISAs for inflammatory profiling .

What are best practices for validating this compound’s HSP inhibition in new experimental systems?

Basic Research Question

  • Step 1 : Confirm target inhibition via Western blotting (HSP70, HSP40) and mRNA analysis (e.g., HSP70 RT-qPCR ).
  • Step 2 : Assess functional consequences:
    • Loss of thermotolerance (reduced cell survival post-heat shock ).
    • Increased apoptosis under stress (e.g., hyperoxia, staurosporine ).
  • Step 3 : Compare with HSF1/HSP-specific genetic knockdown models to isolate this compound-specific effects .

How can this compound be used to study HSP70’s role in protein folding and degradation pathways?

Advanced Research Question

  • Protein stability assays : Co-treat cells with this compound and proteasome inhibitors (e.g., MG132) to assess HSP70-dependent degradation .
  • Chaperone-client interactions : Use co-immunoprecipitation (e.g., HSP70-AIF in hyperoxic endothelial cells ).
    Key Finding : this compound disrupts HSP70-AIF binding, promoting AIF nuclear translocation and apoptosis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.